molecular formula C13H15N3O3 B1459337 (1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 1429309-39-6

(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1459337
CAS No.: 1429309-39-6
M. Wt: 261.28 g/mol
InChI Key: SOXWCSIBIOFPOF-UHFFFAOYSA-N
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Description

(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol , with the CAS number 1429309-39-6 , is a complex organic molecule featuring multiple functional groups, including pyrazole, pyridine, and tetrahydrofuran. Its molecular formula is C13H15N3O3C_{13}H_{15}N_{3}O_{3} and it has a molecular weight of 261.28 g/mol . This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The structure of this compound suggests various pharmacological properties attributed to the presence of nitrogen-containing heterocycles. The following table summarizes its structural features and notable activities:

Structural Feature Description Notable Activities
Pyrazole RingContains a five-membered ring with two nitrogen atomsAnti-inflammatory, anticancer
Pyridine RingSix-membered ring with one nitrogen atomAntimicrobial, enzyme inhibition
Tetrahydrofuran MoietyFive-membered ether ringSolvent properties, potential bioactivity

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
  • Antimicrobial Properties : The compound's structural analogs have shown efficacy against various bacterial strains and fungi. For example, compounds containing similar pyrazole structures were tested against E. coli and Aspergillus niger, revealing promising antimicrobial activity .
  • Enzyme Inhibition : The presence of the pyrazole moiety suggests potential inhibition of enzymes such as monoamine oxidase (MAO), which is relevant in treating neurological disorders. Some synthesized pyrazole derivatives exhibited significant MAO-B inhibitory activity .
  • Anticancer Activity : Recent studies have highlighted the anticancer potential of pyrazole derivatives, with some showing IC50 values against various cancer cell lines in the range of 73 to 84 mg/mL .

The biological activities of this compound are likely mediated through interactions with specific biological targets:

  • Enzyme Binding : The binding affinity of the compound to enzymes can be quantified using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Receptor Interaction : The structural characteristics allow for potential interactions with various receptors involved in inflammatory and cancer pathways.

Case Studies

Several studies have examined the biological activity of compounds related to This compound :

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α production in vitro, showing significant anti-inflammatory effects comparable to established treatments .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against Bacillus subtilis and Proteus vulgaris, with some derivatives achieving over 90% inhibition compared to control antibiotics .
  • Cancer Research : A recent investigation into a series of pyrazole-based compounds found promising results in inhibiting cell proliferation in breast cancer cell lines, suggesting that modifications on the pyrazole structure could enhance anticancer properties .

Properties

IUPAC Name

[1-[4-(oxolan-3-yloxy)pyridin-2-yl]pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c17-8-10-6-15-16(7-10)13-5-11(1-3-14-13)19-12-2-4-18-9-12/h1,3,5-7,12,17H,2,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXWCSIBIOFPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC(=NC=C2)N3C=C(C=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153599
Record name 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429309-39-6
Record name 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429309-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1-[4-[(tetrahydro-3-furanyl)oxy]-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
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(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
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(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
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(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
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(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-(4-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)-1H-pyrazol-4-yl)methanol

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